

An In-depth Technical Guide to Preliminary Studies of Ibudilast

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Compound of Interest

Compound Name: *Ibudilast-d3*

Cat. No.: *B120278*

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Disclaimer: This technical guide focuses on Ibudilast. As of the latest literature review, no specific preliminary studies on **Ibudilast-d3** were identified. The following information is based on research conducted on the non-deuterated form of Ibudilast.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and early-phase clinical data on Ibudilast. It covers its mechanism of action, pharmacokinetic properties, and efficacy in various models of neurological diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Ibudilast, focusing on its pharmacodynamic and clinical effects.

Table 1: In Vitro Pharmacodynamics of Ibudilast

| Target | Metric | Value | Species/System | Reference |
|--|-----------------------------|--------------|-------------------|-----------|
| Phosphodiesterase (PDE) 4A | IC50 | 54 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 4B | IC50 | 65 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 4C | IC50 | 239 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 4D | IC50 | 166 nM | Human recombinant | [1] |
| Phosphodiesterase (PDE) 2 | IC50 | 0.11 µM | Not Specified | [2] |
| Phosphodiesterase (PDE) 5 | IC50 | 2.2 µM | Not Specified | [2] |
| Phosphodiesterase (PDE) Ia | IC50 | 53 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) II | IC50 | 35 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) III | IC50 | 48 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) IV | IC50 | 12 µM | Not Specified | [3] |
| Phosphodiesterase (PDE) V | IC50 | 10 µM | Not Specified | [3] |
| Macrophage Migration Inhibitory Factor (MIF) | IC50 (tautomerase activity) | 9.5 ± 5.6 µM | Not Specified | [4] |
| Lipopolysaccharide (LPS)- | IC50 | 6.2 µM | Human whole blood | [1] |

induced TNF- α
production

N-formyl-Met-
Leu-Phe (fMLP)-
induced
Leukotriene B4
biosynthesis

IC50

2.5 μ M

Human whole
blood

[1]

Table 2: Preclinical Efficacy of Ibudilast in Animal Models

| Model | Animal | Ibudilast Dose | Key Finding | Reference |
|---|------------------|----------------------------|--|-----------|
| Experimental Autoimmune Encephalomyelitis (EAE) | Dark August rats | 10 mg/kg/day (oral) | Significant amelioration of acute EAE severity. | [5] |
| MPTP-induced Parkinson's Disease | Mice | 20 or 50 mg/kg | Statistically significant suppression of MPTP-induced increase in GFAP expression. | [6] |
| MPTP-induced Parkinson's Disease | Mice | 40 or 50 mg/kg | Attenuation of MPTP-induced increase in IL-6 expression. | [6] |
| Twitcher Mouse (Krabbe's Disease model) | Mice | 10 mg/kg (intraperitoneal) | Marked reduction in the number of apoptotic oligodendrocytes. | [7] |
| Folic Acid-induced Acute Kidney Injury | Mice | Not Specified | Inhibition of FA-induced upregulation of TLR4. | [8] |

Table 3: Human Pharmacokinetics of Ibudilast (Single and Multiple Doses)

| Parameter | Single Dose (30 mg) | Multiple Doses (30 mg b.i.d. for 14 days) | Population | Reference |
|---|------------------------|---|-----------------------------|-----------|
| Mean Half-life (t _{1/2}) | 19 hours | 19 hours | Healthy adult volunteers | [9] |
| Median T _{max} | 4-6 hours | Not Specified | Healthy adult volunteers | [9] |
| Mean (SD) Steady-state C _{max} | Not Applicable | 60 (25) ng/mL | Healthy adult volunteers | [9] |
| Mean (SD) Steady-state AUC(0-24) | Not Applicable | 1004 (303) ng·h/mL | Healthy adult volunteers | [9] |

Table 4: Clinical Efficacy of Ibudilast in Neurological Disorders

| Condition | Study Phase | Ibudilast Dose | Key Finding | Reference |
|-------------------------------------|--------------------------------------|-------------------|--|-----------|
| Progressive Multiple Sclerosis | Phase 2 (SPRINT-MS) | Up to 100 mg/day | 48% slowing of the rate of whole-brain atrophy progression compared to placebo (p=0.04). | [10] |
| Alcohol Use Disorder | Randomized Trial | Not Specified | 45% reduction in the odds of heavy drinking across time compared to placebo. | [8] |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 1b | Up to 100 mg/day | No significant reductions in motor cortical glial activation or serum NfL levels. | [11] |
| Methamphetamine Use Disorder | Randomized, Placebo-Controlled Trial | 50 mg twice daily | No significant difference in end-of-treatment MA-abstinence compared to placebo. | [12] |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the literature.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats

- Objective: To evaluate the efficacy of Ibudilast in a rat model of multiple sclerosis.

- Animal Model: Dark August rats.
- Induction of EAE: Animals are immunized to induce EAE.
- Treatment Protocol:
 - Prophylactic oral treatment with Ibudilast (10 mg/kg per day) is initiated on the day of immunization.
 - A control group receives a placebo.
- Outcome Measures:
 - The severity of acute EAE is monitored and scored.
 - Histological analysis of the lumbar spinal cord is performed to assess inflammatory cell infiltration.
 - T-cell proliferation in response to myelin basic protein (MBP) is measured in regional lymph nodes.
 - Secretion of interferon-gamma from MBP-activated T-cells and tumor necrosis factor-alpha from macrophages is quantified.[\[5\]](#)

MPTP Model of Parkinson's Disease in Mice

- Objective: To investigate the neuroprotective and anti-inflammatory effects of Ibudilast in a mouse model of Parkinson's disease.
- Animal Model: Mice.
- Induction of Parkinson's-like pathology: Intoxication with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- Treatment Protocol:
 - Mice are randomly divided into groups and treated with either Ibudilast or a vehicle.
 - Chronic administration of Ibudilast is performed.

- Outcome Measures:
 - Immunohistochemistry and Western Blot: Astroglial reactivity (GFAP protein expression) and microglial activation (Iba1 protein expression) are assessed in the striatum.[6]
 - Real-time RT-PCR: mRNA expression of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and glial cell-derived neurotrophic factor (GDNF) is quantified in the striatum.[6] The cDNA amplification is performed using Maxima SYBR Green qPCR Master Mix with specific thermal cycling conditions for each target gene.[6]
 - Neurochemical Analysis: Dopamine levels and turnover are measured. Tyrosine hydroxylase (TH) protein expression is quantified as a marker for dopaminergic neurons. [6]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

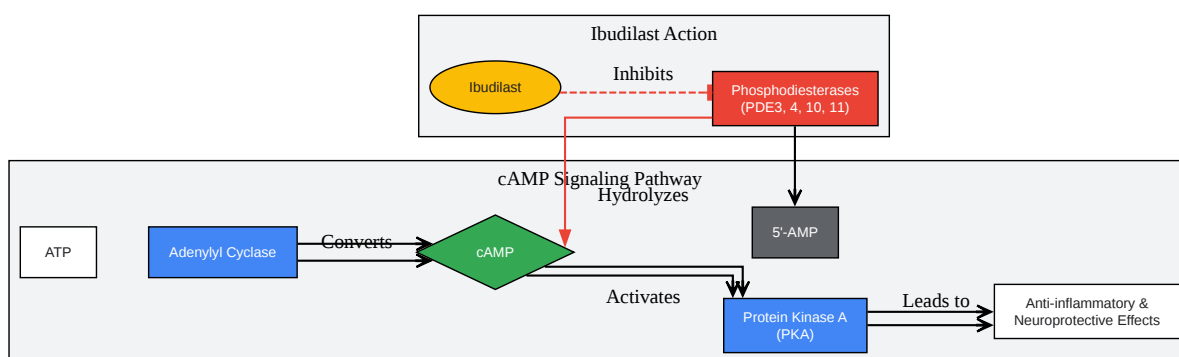
- Objective: To assess the anti-inflammatory effects of Ibudilast on microglia.
- Cell Culture: Human or murine microglial cell lines (e.g., BV-2).
- Treatment Protocol:
 - Microglial cells are pre-treated with increasing concentrations of Ibudilast or a vehicle for 30 minutes.
 - Cells are then stimulated with LPS to induce an inflammatory response.
- Outcome Measures:
 - Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) and chemokines (e.g., MCP-1) in the culture supernatants are analyzed using methods like ELISA or Multi-Plex cytokine arrays.[13]
 - Leukotriene B4 Measurement: Biosynthesis of Leukotriene B4 is quantified in response to a stimulant like N-formyl-Met-Leu-Phe (fMLP).[1]

Signaling Pathways and Mechanisms of Action

Ibutilast exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of Phosphodiesterase (PDE) and Enhancement of cAMP Signaling

Ibutilast is a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory and neuroprotective effects.

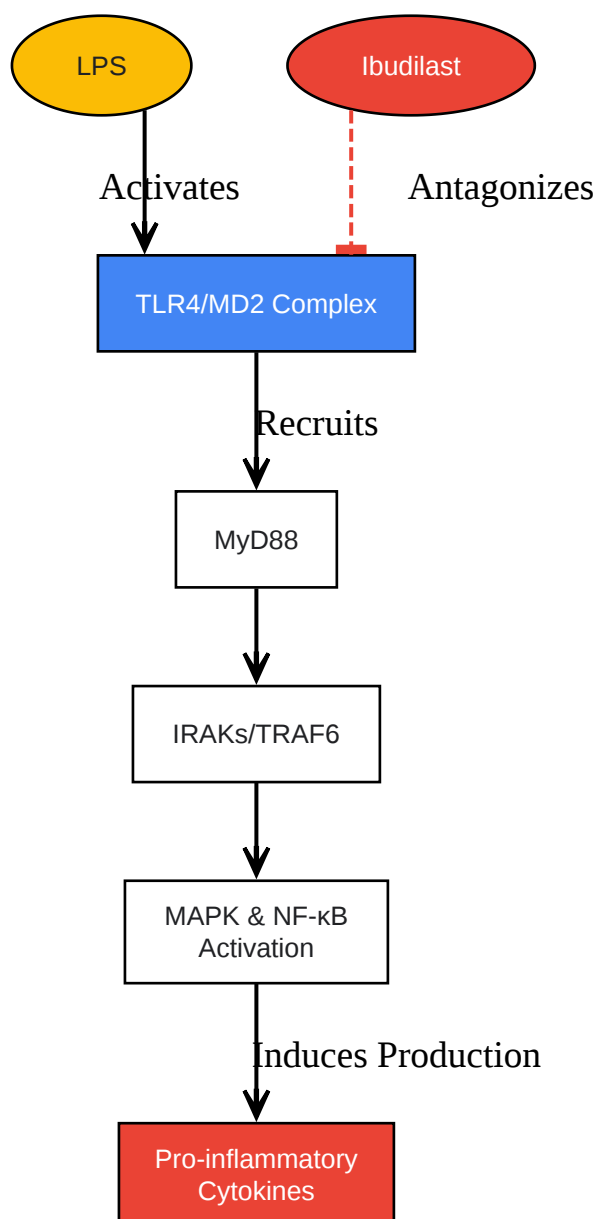


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Caption: Ibutilast inhibits PDEs, increasing cAMP levels and promoting PKA-mediated effects.

Antagonism of Toll-Like Receptor 4 (TLR4) Signaling

Ibuprofen acts as a TLR4 antagonist, thereby inhibiting the downstream pro-inflammatory signaling cascade initiated by ligands such as LPS. This leads to a reduction in the activation of NF- κ B and MAPK pathways and subsequent production of inflammatory cytokines.

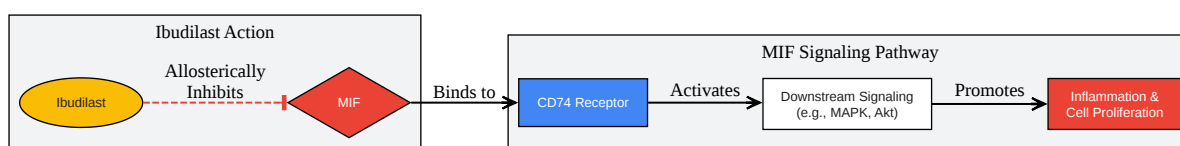


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Caption: Ibuprofen antagonizes the TLR4 signaling pathway, reducing inflammation.

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Signaling

Ibuprofen allosterically inhibits MIF, a pro-inflammatory cytokine. By binding to MIF, Ibuprofen prevents its interaction with its receptor CD74, thereby blocking downstream signaling pathways that contribute to inflammation and cell proliferation.



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Caption: Ibuprofen inhibits MIF signaling by preventing its binding to the CD74 receptor.

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